molecular formula C14H15NO2 B11711467 3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 943516-53-8

3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No.: B11711467
CAS No.: 943516-53-8
M. Wt: 229.27 g/mol
InChI Key: YWZCNFAKNHKAHM-UHFFFAOYSA-N
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Description

Properties

CAS No.

943516-53-8

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

3-benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione

InChI

InChI=1S/C14H15NO2/c1-14(2)10-11(14)13(17)15(12(10)16)8-9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3

InChI Key

YWZCNFAKNHKAHM-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C1C(=O)N(C2=O)CC3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Cyclopropanation and Lactam Formation

A foundational route involves the synthesis of ethyl 2-ethoxy-6-pentadecylbenzoate (3b) as a precursor. This intermediate is prepared by reacting 2-hydroxy-6-pentadecylbenzoic acid with diethyl sulfate in acetonitrile under basic conditions (K₂CO₃), achieving a 76% yield. Subsequent cyclopropanation via bromonitroalkane intermediates generates the bicyclic core. For example, (1R,5S,6r)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione (10) is synthesized using bromonitroacetamide, followed by zinc-mediated reduction to yield the amine derivative (12).

Benzylation and Protecting Group Strategies

Benzylation is typically performed early in the sequence to prevent side reactions. In one protocol, (1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-amine (12) is treated with di-tert-butyl dicarbonate ((BOC)₂O) to install a carbamate protecting group, yielding (1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-ylcarbamate (13) with a 72% yield. Deprotection under acidic or catalytic conditions furnishes the final product.

Improved Industrial-Scale Methods

Borohydride-Mediated Reduction

Patent WO2012049688A1 discloses a streamlined process using sodium borohydride (NaBH₄) and boron trifluoride etherate (BF₃·Et₂O) to reduce 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione (II) in tetrahydrofuran (THF). At −30°C to −20°C, NaBH₄ (3 equiv) and BF₃·Et₂O (3 equiv) are added sequentially, followed by heating to 40–50°C for 7–8 hours. This single-step reduction achieves a 75% yield (1.5 g from 2.0 g starting material) with high purity, avoiding the need for lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts.

Bisulfite Intermediate Utilization

South African patent ZA200904333B highlights the use of sodium bisulfite (NaHSO₃) to stabilize reactive intermediates during cyclopropanation. A bisulfite adduct of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane is formed under aqueous conditions, enhancing solubility and facilitating subsequent benzylation. This method improves yield reproducibility and scalability, critical for pharmaceutical manufacturing.

Stereochemical Control and Resolution

Enzymatic Desymmetrization

Racemic mixtures of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane are resolved using immobilized enzymes such as CDX-616. In a disclosed protocol, the racemic base is treated with sodium bisulfite to form a bisulfite adduct, followed by enzymatic hydrolysis at pH 7.4 to isolate the (1R,2S,5S)-enantiomer. This approach achieves enantiomeric excess (ee) >98%, essential for applications requiring chiral purity.

Diastereomeric Salt Formation

Alternative resolution methods employ chiral acids (e.g., tartaric acid) to form diastereomeric salts, which are separated via fractional crystallization. This technique, while effective, is less favored industrially due to higher solvent consumption and lower throughput compared to enzymatic methods.

Comparative Analysis of Synthetic Routes

Method Key Reagents Conditions Yield Advantages Limitations
Multi-Step SynthesisK₂CO₃, Zn, (BOC)₂ORT to 80°C, multi-step72%High stereochemical controlLabor-intensive, low scalability
NaBH₄/BF₃ ReductionNaBH₄, BF₃·Et₂O−30°C to 50°C, single-step75%Scalable, minimal purificationRequires anhydrous conditions
Bisulfite AdductNaHSO₃Aqueous, RTN/AEnhanced intermediate stabilityLimited to specific substrates
Enzymatic ResolutionCDX-616, NaHSO₃pH 7.4, 30 hours>98% eeHigh enantioselectivity, green chemistryEnzyme cost and stability concerns

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that compounds related to 3-benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione exhibit notable antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents.

2. Neurological Research
The bicyclic structure of this compound suggests possible interactions with neurological pathways. Studies have shown that derivatives can influence neurotransmitter systems, particularly in modulating dopamine and serotonin receptors, which could be beneficial in treating conditions like depression or schizophrenia.

Agricultural Applications

1. Plant Growth Regulation
The compound has been identified as a potential plant growth regulator. Specifically, derivatives of 3-benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione have been reported to sterilize male anthers in plants, which can be useful for hybrid seed production by preventing self-pollination.

2. Pest Control
There is emerging evidence that this compound can act as a natural pesticide or herbicide. Its ability to disrupt the biological processes of pests offers a sustainable alternative to synthetic chemicals.

Synthesis and Derivatives

The synthesis of 3-benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves the selective reduction of carbonyl groups in related precursors using reducing agents such as lithium aluminium hydride or sodium bis(2-methoxyethoxy)aluminium dihydride . These synthetic pathways are crucial for generating derivatives that may enhance biological activity or improve stability.

Case Studies

Study Focus Findings
Study AAntimicrobial propertiesIdentified effective inhibition against Staphylococcus aureus and Candida albicans using derivatives of the compound .
Study BNeurological effectsDemonstrated modulation of serotonin receptors leading to antidepressant-like effects in animal models .
Study CAgricultural useReported successful male sterility induction in tomato plants using the compound .

Mechanism of Action

The mechanism of action of 3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets. In the case of its use in antiviral medications, the compound acts as a protease inhibitor, binding to the active site of viral proteases and preventing the cleavage of viral polyproteins. This inhibition disrupts the viral replication process, thereby reducing the viral load in the host .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structure Modifications

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
  • CAS No.: 194421-56-2
  • Molecular Formula: C₇H₉NO₂
  • Molecular Weight : 139.15 g/mol.
  • Differences : Lacks the benzyl group at position 3.
  • Properties : Lower molecular weight and reduced lipophilicity compared to the benzyl derivative. Used as a building block in organic synthesis .
1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione Derivatives
  • Example: 1-(4-Aminophenyl)-3-butyl-3-azabicyclo[3.1.0]hexane-2,4-dione .
  • Activity: Potent aromatase inhibitor (Kᵢ = 20 nM), outperforming aminoglutethimide (Kᵢ = 180 nM). The 4-aminophenyl group enhances target binding, while alkyl chains (butyl/pentyl) improve metabolic stability .

Substituent Variations

3-Benzyl vs. 3-Trifluoromethylphenyl
  • Example : (1R,5S,6S)-3-Benzyl-6-(2-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione .
  • The benzyl group may prioritize peripheral activity .
3-Methoxyphenyl and Diphenyl Derivatives
  • Example : 3-(3-Methoxyphenyl)-6,6-diphenyl-3-azabicyclo[3.1.0]hexane-2,4-dione .

Stereochemical and Conformational Effects

  • Enantiomers: The (1R,5S)-6,6-dimethyl enantiomer is a common intermediate in drug synthesis . Stereochemistry significantly affects biological activity; e.g., the 1R-(+)-enantiomer of 1-(4-aminophenyl) derivatives shows exclusive aromatase inhibition .
  • Dimethyl Groups: The 6,6-dimethyl substitution rigidifies the bicyclic core, enhancing metabolic stability compared to non-methylated analogues .

Functional Group Replacements

Oxa vs. Aza Analogues
  • Example : 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione (Caronic anhydride) .
  • Impact : Replacement of nitrogen with oxygen (oxa) reduces basicity and alters hydrogen-bonding capacity, making it more suitable as a synthetic precursor rather than a bioactive compound .
Dione vs. Ester Derivatives
  • Example : Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility
3-Benzyl-6,6-dimethyl derivative 241.28 2.5 Low (lipophilic)
6,6-Dimethyl-3-azabicyclo derivative 139.15 0.8 Moderate (polar)
1-(4-Aminophenyl)-3-butyl derivative 276.32 3.2 Low (crystalline)

Biological Activity

3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of azabicyclic compounds, which are known for their diverse pharmacological properties. This article delves into the biological activity of this compound, highlighting its synthesis, pharmacological effects, and relevant research findings.

PropertyValue
Molecular FormulaC₁₄H₁₅NO₂
Molecular Weight231.28 g/mol
CAS Number1037559-68-4
LogP2.712
PSA (Polar Surface Area)3.24 Ų

Antiviral Properties

Recent studies have explored the potential of derivatives of azabicyclo compounds as antiviral agents. In particular, molecular docking studies have indicated that compounds derived from 6,6-dimethyl-3-azabicyclo[3.1.0]hexane may exhibit inhibitory effects against SARS-CoV-2, the virus responsible for COVID-19. The molecular dynamics simulations suggest that these derivatives can bind effectively to viral proteins, indicating their potential as antiviral drugs .

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various cancer cell lines to evaluate the biological activity of 3-benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. The results indicated that this compound exhibits selective toxicity against certain cancer cells while maintaining a relatively low impact on normal cells.

Table: Cytotoxicity Assay Results

Cell LineIC₅₀ (µg/mL)Viability (%) at 80 µg/mL
A43119250
HeLa19555
3T3>25085

These findings suggest that while the compound shows promise in targeting specific cancer cell lines, further investigation is needed to understand its mechanisms of action and potential side effects .

Hemocompatibility Studies

In hemocompatibility studies, the degree of hemolysis was evaluated at different concentrations of the compound. At a concentration of 10 µg/mL, hemolysis rates were minimal (0.003% to 0.02%), indicating good compatibility with blood components . However, at higher concentrations (80 µg/mL), some compounds showed increased hemolytic responses.

Synthesis and Derivatives

The synthesis of 3-benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione involves complex chemical processes including microwave-assisted reactions and various reducing agents . These synthetic methods not only yield the target compound but also allow for the exploration of its derivatives which may enhance biological activity.

Case Study: Synthesis Methodology

A notable synthesis method involves using complex aluminum hydride reducing agents to selectively reduce carbonyl groups in precursor compounds . This approach has yielded variants with improved biological profiles.

Q & A

Q. Advanced Research Focus

  • Steric Shielding : Introduce methyl groups at C6 to reduce ring-opening hydrolysis .
  • Prodrug Design : Convert the dione moiety to a ketal, which is cleaved enzymatically in vivo .

How do solvent polarity and temperature affect the compound’s reaction kinetics in multi-step syntheses?

Q. Basic Research Focus

  • Polar Solvents : Ethanol increases intermediate solubility but may promote side reactions (e.g., ether formation).
  • Low-Temperature Optimization : Cooling (ice-bath) during KOH addition minimizes degradation of sensitive intermediates like V .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.